molecular formula C19H14F5N3O2 B2478987 N-(2,4-difluorophenyl)-1,3-dimethyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carboxamide CAS No. 303997-89-9

N-(2,4-difluorophenyl)-1,3-dimethyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carboxamide

Cat. No. B2478987
CAS RN: 303997-89-9
M. Wt: 411.332
InChI Key: MSEDHPXJXOCTIP-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-1,3-dimethyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C19H14F5N3O2 and its molecular weight is 411.332. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Herbicidal Activity : This compound has shown promising herbicidal activity. In particular, a derivative named KPP-856 demonstrated effective weed control in lowland areas and high crop safety at specific concentrations (Ohno et al., 2004).

  • Anticancer Properties : Various derivatives of this compound have been investigated for their potential anticancer activities. These compounds have shown effective inhibition of the proliferation of certain cancer cell lines (Liu et al., 2016); (Xin, 2012).

  • Nematocidal Evaluation : Derivatives of this compound have been synthesized and evaluated for their nematocidal activity, showing effectiveness against certain nematodes (Zhao et al., 2017).

  • Synthesis of Fluorinated Pyrazoles : The compound has been utilized in the synthesis of fluorinated pyrazoles, highlighting its versatility in chemical synthesis (Ohtsuka et al., 2012).

  • Insecticidal Activity : Certain derivatives have shown potential as insecticides, exhibiting activity against lepidopterous pests (Ni Jue-ping, 2011).

  • Antifungal Activity : Some derivatives of this compound displayed moderate antifungal activities against various phytopathogenic fungi, which could be useful in agricultural applications (Wu et al., 2012).

Mechanism of Action

Target of Action

The primary target of N-(2,4-difluorophenyl)-1,3-dimethyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carboxamide, also known as Diflufenican , is the carotenoid biosynthesis pathway . This pathway is crucial for the production of carotenoids, a class of pigments that play a vital role in photosynthesis in plants.

Mode of Action

Diflufenican acts as a bleaching herbicide . It inhibits the carotenoid biosynthesis process, which in turn blocks the photosynthesis process . This blockage prevents the plant from producing energy, leading to plant death .

Biochemical Pathways

By inhibiting the carotenoid biosynthesis pathway, Diflufenican disrupts the production of carotenoids . These compounds are essential for capturing light energy during photosynthesis and protecting the chlorophyll from photooxidation. The inhibition of this pathway leads to a deficiency in carotenoids, causing a bleaching effect and ultimately leading to the death of the plant .

Pharmacokinetics

Diflufenican has a low aqueous solubility and a low volatility . It is stable in air up to its melting point . The compound has a logP value of 4.9, indicating that it is lipophilic . It is soluble in most organic solvents . These properties suggest that Diflufenican may have good bioavailability in the target organisms.

Result of Action

The result of Diflufenican’s action is the death of the plant . By inhibiting carotenoid biosynthesis and blocking photosynthesis, the plant is unable to produce the energy it needs to survive . This leads to a bleaching effect, where the plant loses its color, and eventually, the plant dies .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Diflufenican. For instance, it can be very persistent in aquatic systems depending on local conditions . It is also moderately persistent in soil systems, again depending on local conditions . These environmental persistence properties can impact the long-term effectiveness and environmental impact of Diflufenican.

properties

IUPAC Name

N-(2,4-difluorophenyl)-1,3-dimethyl-5-[3-(trifluoromethyl)phenoxy]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F5N3O2/c1-10-16(17(28)25-15-7-6-12(20)9-14(15)21)18(27(2)26-10)29-13-5-3-4-11(8-13)19(22,23)24/h3-9H,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSEDHPXJXOCTIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C(=O)NC2=C(C=C(C=C2)F)F)OC3=CC=CC(=C3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F5N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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